molecular formula C15H23NO B13598985 4-[3-(3-Methoxyphenyl)propyl]piperidine

4-[3-(3-Methoxyphenyl)propyl]piperidine

Cat. No.: B13598985
M. Wt: 233.35 g/mol
InChI Key: OUQLIGFEQVXIHF-UHFFFAOYSA-N
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Description

4-[3-(3-Methoxyphenyl)propyl]piperidine is a piperidine derivative featuring a 3-methoxyphenylpropyl side chain. Piperidine-based compounds are widely studied for their diverse pharmacological activities, including ion channel modulation, antihypertensive effects, and anticancer properties .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-[3-(3-methoxyphenyl)propyl]piperidine

InChI

InChI=1S/C15H23NO/c1-17-15-7-3-6-14(12-15)5-2-4-13-8-10-16-11-9-13/h3,6-7,12-13,16H,2,4-5,8-11H2,1H3

InChI Key

OUQLIGFEQVXIHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCC2CCNCC2

Origin of Product

United States

Preparation Methods

The synthesis of 4-[3-(3-Methoxyphenyl)propyl]piperidine typically involves the reaction of 3-methoxyphenylpropyl bromide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

4-[3-(3-Methoxyphenyl)propyl]piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(3-Methoxyphenyl)propyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(3-Methoxyphenyl)propyl]piperidine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 4-[3-(3-Methoxyphenyl)propyl]piperidine can be contextualized by comparing it to analogous piperidine derivatives. Key differences in substituents, linker chains, and functional groups critically impact biological activity. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name / ID Key Structural Features Biological Activity Reference
4-[3-(3-Methoxyphenyl)propyl]piperidine (Target) 3-Methoxyphenylpropyl side chain Hypothetical: Likely ion channel modulation or antihypertensive activity (based on structural analogs) N/A
1-[4-[3-[4-[Bis(3,4-difluorophenyl)methyl]-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (63) Bis(3,4-difluorophenyl)methyl group; ethanone moiety 35% reduction in blood pressure (SHR model, 30 mg/kg); comparable to nifedipine
4-[Bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine (93) Bis(4-fluorophenyl)methyl; 4-chlorophenoxypropyl chain 17% and 11% BP reduction at 10 and 3 mg/kg, respectively; superior low-dose efficacy
1-(3-(4-Chlorophenoxy)propyl)piperidine hydrogen oxalate (23) 4-Chlorophenoxypropyl chain Antihistamine/antiallergy activity (specific data not provided)
3a: (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone Nitro/fluoro-substituted benzamide moiety Antileukemic activity (IC₅₀: low µM range in K562 cells); induces apoptosis
AHR-5333 Bis(4-fluorophenyl)hydroxymethyl group; 3-methoxyphenyl ethanone Potent antiallergy activity (outperforms oxatomide and terfenadine in PFA assay)
1-(3-(p-Tolyloxy)propyl)piperidine hydrogen oxalate (21) 4-Methylphenoxypropyl chain Structural analog with uncharacterized activity

Key Findings

  • Antihypertensive Activity: Compound 63 (bis-3,4-difluoro substitution) shows high efficacy (35% BP reduction) at 30 mg/kg, comparable to nifedipine . In contrast, 93 (bis-4-fluoro with chlorophenoxy) exhibits superior low-dose activity, suggesting fluorine positioning and phenoxy substituents modulate potency and dosing requirements . The methoxy group in the target compound may confer moderate activity, but fluorinated analogs demonstrate enhanced efficacy due to increased lipophilicity and receptor affinity.
  • Receptor Antagonism: Triazole-containing derivatives (e.g., 3l, 3m) exhibit nanomolar H₃ receptor antagonism (IC₅₀: 5.92–7.81 nM), outperforming methoxy-substituted piperidines . The triazole moiety likely enhances hydrogen bonding and π-π stacking interactions with receptors.
  • Anticancer Activity :

    • Compound 3a (nitro/fluoro-substituted benzamide) shows potent antiproliferative effects, while the methoxy group in the target compound may lack sufficient electron-withdrawing properties for comparable activity .
  • Structural Flexibility: Modifications to the propyl linker (e.g., phenoxy vs. phenylpropyl chains) influence bioavailability and target engagement. For example, AHR-5333’s hydroxymethyl group enhances antiallergy activity, whereas sulfonyl groups in benzhydryl derivatives (e.g., 8(a-j)) redirect activity toward antimicrobial applications .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration and prolonged efficacy .
  • Linker Chain : A three-carbon propyl chain balances flexibility and rigidity, optimizing interactions with hydrophobic pockets in ion channels or enzymes .
  • Diarylmethyl Groups : Improve calcium channel blocking activity by increasing steric bulk and van der Waals interactions .

Biological Activity

4-[3-(3-Methoxyphenyl)propyl]piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. The compound's structure, featuring a piperidine ring attached to a propyl chain and a 3-methoxyphenyl group, suggests that it may interact with various biological targets, including neurotransmitter receptors and enzymes. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular structure of 4-[3-(3-Methoxyphenyl)propyl]piperidine can be represented as follows:

  • Chemical Formula : C16_{16}H23_{23}N
  • Molecular Weight : 245.37 g/mol

The unique methoxy substitution on the phenyl ring significantly influences the compound's electronic properties and biological interactions.

Research indicates that 4-[3-(3-Methoxyphenyl)propyl]piperidine may function as an agonist or antagonist at specific receptors involved in neurotransmission. Its interactions with neurotransmitter systems suggest potential applications in treating neurological disorders.

  • Receptor Interactions : The compound has been shown to bind to various receptors, influencing physiological processes such as pain modulation and mood regulation.
  • Enzyme Inhibition : It may inhibit certain enzymes, contributing to its therapeutic effects.

Pharmacological Applications

  • Neurotransmission Modulation : Studies suggest that the compound could modulate neurotransmitter release, impacting conditions like depression and anxiety.
  • Antihypertensive Effects : Some derivatives of piperidine compounds have demonstrated significant antihypertensive activity, indicating a potential for 4-[3-(3-Methoxyphenyl)propyl]piperidine to influence blood pressure regulation .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into the unique properties of 4-[3-(3-Methoxyphenyl)propyl]piperidine:

Compound NameStructural DifferencesUnique Properties
4-[3-(4-Methoxyphenyl)propyl]piperidineMethoxy at position 4 on the phenyl ringDifferent receptor interactions
4-[3-(4-Hydroxyphenyl)propyl]piperidineHydroxyl group instead of methoxyAltered reactivity; potentially enhanced activity
4-[3-(4-Methylphenyl)propyl]piperidineMethyl group instead of methoxyChanges in lipophilicity and binding affinity
4-[3-(3-Hydroxyphenyl)propyl]piperidineHydroxyl at position 3Different solubility characteristics

The specific methoxy substitution pattern in 4-[3-(3-Methoxyphenyl)propyl]piperidine is crucial for its distinct biological activity compared to other derivatives.

Case Studies

Several case studies have explored the biological activity of this compound:

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